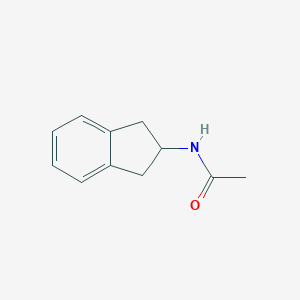

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves nucleophilic substitution reactions, acetylation, and specific conditions tailored to the desired product's structural requirements. For instance, compounds with complex acetamide structures have been synthesized through reactions involving chloroacetamide derivatives or by employing catalyzed reactions under specific conditions to ensure high yield and purity (G. Sharma et al., 2018; A. Karaburun et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including the arrangement of atoms and the geometry of the molecule, can be characterized by spectroscopic methods and X-ray crystallography. These analyses reveal details about the crystal system, space group, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (霍静倩 et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including nucleophilic addition and substitution reactions, owing to the presence of the acetamide functional group. These reactions are influenced by the compound's structure, the substituents present, and the reaction conditions. The reactivity can also be tailored for specific applications, such as the synthesis of pharmaceuticals or agrochemicals.

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystalline structure, are determined by the molecular structure and intermolecular forces present in the compound. These properties are essential for predicting the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties of "N-(2,3-Dihydro-1H-inden-2-yl)acetamide" would likely include its acidity/basicity (pKa values), reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives. Understanding these properties is crucial for its application in synthesis, pharmaceuticals, and materials science.

For more specific information and experimental details on "N-(2,3-Dihydro-1H-inden-2-yl)acetamide," further research and targeted synthesis experiments would be required, as the available literature primarily focuses on related compounds and general acetamide chemistry.

References (Sources)

- Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R. (2018). Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. Molecular Crystals and Liquid Crystals, 675, 85 - 95.

- Karaburun, A., Gundogdu-Karaburun, N., Yurttaş, L., Kayağil, I., & Demirayak, Ş. (2018). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Letters in Drug Design & Discovery.

- 霍静倩, 马刘勇, 张哲, 范志金, & 张金林. (2016). Synthesis, Crystal Structure and Biological Activity of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide. Chinese Journal of Structural Chemistry, 35, 1011-1018.

Scientific Research Applications

Antibacterial and Antifungal Studies

- Scientific Field: Medical Chemistry .

- Summary of Application: The compound 2,3-dihydro-1H-inden-1-one and its derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Synthesis of New 2,3-Dihydroindole Derivatives

- Scientific Field: Organic Chemistry .

- Summary of Application: 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

- Methods of Application: Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

- Results: The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

SARS-CoV-2 Non-Structural Protein-1 (nsp1) Inhibitor

- Scientific Field: Virology .

- Summary of Application: The compound N-(2,3-dihydro-1H-inden-5-yl)acetamide has been studied for its potential to inhibit the non-structural protein-1 (nsp1) of SARS-CoV-2 .

- Methods of Application: The compound was used in complex with nsp1 in a study that combined molecular dynamics simulations, fragment screening, and crystallography .

- Results: The study revealed druggable pockets in Nsp1 and showed how targeting these pockets could disrupt the Nsp1-mRNA complex, potentially opening a new avenue for the design of inhibitors for other Nsp1s present in homologous β-coronaviruses .

Anticancer Activity

- Scientific Field: Oncology .

- Summary of Application: A derivative of 2,3-dihydro-1H-inden-1-one, specifically 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, has been studied for its potential anticancer activity .

- Methods of Application: The compound was synthesized and tested against various cancer cell lines .

- Results: The compound exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines .

Antiviral Activity

- Scientific Field: Virology .

- Summary of Application: The compound N-(2,3-dihydro-1H-inden-5-yl)acetamide has been studied for its potential to inhibit the non-structural protein-1 (nsp1) of SARS-CoV-2 .

- Methods of Application: The compound was used in complex with nsp1 in a study that combined molecular dynamics simulations, fragment screening, and crystallography .

- Results: The study revealed druggable pockets in Nsp1 and showed how targeting these pockets could disrupt the Nsp1-mRNA complex, potentially opening a new avenue for the design of inhibitors for other Nsp1s present in homologous β-coronaviruses .

Biological Potential of Indole Derivatives

- Scientific Field: Pharmacology .

- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers have synthesized a variety of indole derivatives to screen different pharmacological activities .

- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOEYUWFJGVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498854 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

CAS RN |

13935-80-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

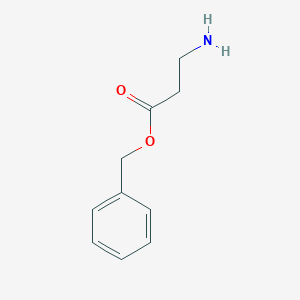

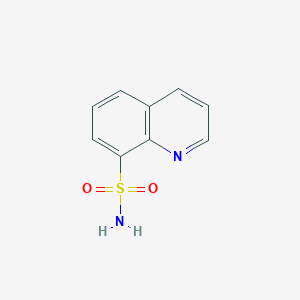

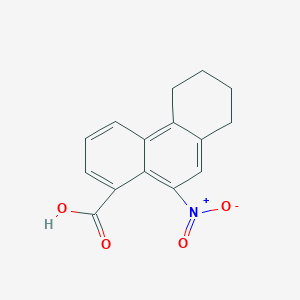

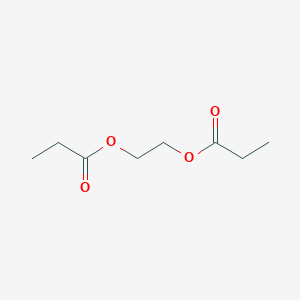

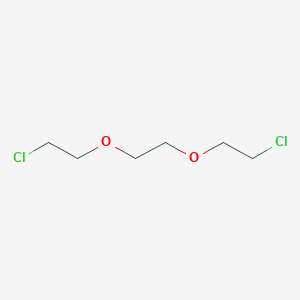

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)